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molecular formula C10H10O3 B583953 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid CAS No. 1346600-75-6

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid

Cat. No. B583953
M. Wt: 184.141
InChI Key: KMQLIDDEQAJAGJ-DEHIIRIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087626B2

Procedure details

A mixture of 3-benzoylpropionic acid (18 g, 101 mmol), potassium carbonate (10 g, 75 mmol), water (45 mL) and formaldehyde (36% in water, 7.8 mL, 101 mmol) is stirred at room temperature for 5 days, warmed to 30° C. and stirred for 3 additional days. To this mixture is added concentrated hydrochloric acid (10 mL) to pH 5.0, heated at 50° C. for 30 min. and cooled to room temperature. The mixture is extracted with chloroform (4×200 mL) and the combined organic extracts washed with sodium carbonate (10% in water, 3×100 mL). The solution is dried with anhydrous sodium sulfate and filtered. The filtrate is concentrated in vacuo to yield 4-benzoyl-dihydro-furan-2-one (12 g) as a colorless liquid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14](=O)([O-])[O-].[K+].[K+].C=O.Cl>O>[C:1]([CH:9]1[CH2:14][O:12][C:11](=[O:13])[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCC(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.8 mL
Type
reactant
Smiles
C=O
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 30° C.
STIRRING
Type
STIRRING
Details
stirred for 3 additional days
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform (4×200 mL)
WASH
Type
WASH
Details
the combined organic extracts washed with sodium carbonate (10% in water, 3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1CC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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